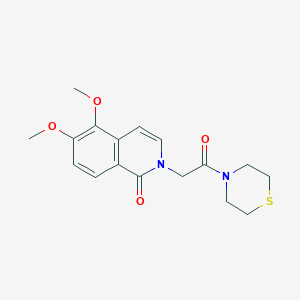

5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves cyclization reactions, as exemplified by Ando et al. (1974), who confirmed the structure of a related compound, 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, through synthesis and degradation studies (Ando, Tokoroyama, & Kubota, 1974). Rozwadowska et al. (2002) synthesized the enantiomerically pure form of another isoquinoline derivative, showcasing the potential for targeted synthesis of specific enantiomers (Rozwadowska, Sulima, & Gzella, 2002).

Molecular Structure Analysis

The detailed molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior. For instance, Yuan et al. (2009) determined the crystal structure of a phosphoramidate isoquinoline derivative, revealing insights into its molecular configuration and intermolecular interactions (Yuan et al., 2009).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions that modify their structure and functional properties. Koltai et al. (1981) explored the synthesis of labeled isoquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis (Koltai et al., 1981). Furthermore, the work by Kitahara et al. (1991) on the oxidative demethylation of dimethoxyisoquinolines showcases the chemical reactivity of these molecules (Kitahara et al., 1991).

科学的研究の応用

Antihypertensive and Vasodilatory Properties

Compounds within the isoquinoline series, including those with dimethoxy substitutions, have been synthesized and tested for their blood pressure-lowering properties. For example, derivatives in the 2-(arylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido [6,1-a]isoquinolin-4-one series displayed significant activity as antihypertensive agents and arteriolar dilators, demonstrating potent inhibition of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Tumor Proliferation Imaging

The compound 18F-ISO-1, an analog within the isoquinoline family, has been explored for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This study showed a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, indicating the compound's potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Antimicrobial Activity

New chalcones incorporating the isoquinoline moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising activity against various bacterial strains and fungi, highlighting the potential of isoquinoline derivatives in developing new antimicrobial agents (Mukhtar et al., 2022).

Cytotoxicity and Anticancer Activity

Isoquinoline derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Novel annulated dihydroisoquinoline heterocycles, for instance, have shown potential as antitumor agents, with specific compounds displaying significant cytotoxicity against various human cancer cell lines (Saleh et al., 2020).

特性

IUPAC Name |

5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-22-14-4-3-13-12(16(14)23-2)5-6-19(17(13)21)11-15(20)18-7-9-24-10-8-18/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBPVHJWDCRADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C=C2)CC(=O)N3CCSCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)